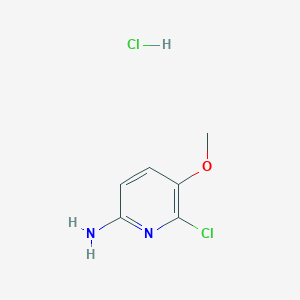

6-Chloro-5-methoxypyridin-2-amine hydrochloride

Beschreibung

BenchChem offers high-quality 6-Chloro-5-methoxypyridin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methoxypyridin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-5-methoxypyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O.ClH/c1-10-4-2-3-5(8)9-6(4)7;/h2-3H,1H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFKIUOIXPYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-38-3 | |

| Record name | 2-Pyridinamine, 6-chloro-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine hydrochloride: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, coupled with its favorable physicochemical properties, has cemented its role in a multitude of approved drugs. 6-Chloro-5-methoxypyridin-2-amine hydrochloride emerges as a particularly valuable building block within this chemical class. Its strategic placement of a reactive chlorine atom, a nucleophilic amino group, and an electron-donating methoxy group on the pyridine ring provides a trifecta of chemical handles for synthetic elaboration. This guide offers a comprehensive technical overview of its properties, synthesis, and reactivity, providing researchers and drug development professionals with the field-proven insights necessary to leverage this versatile intermediate in their synthetic campaigns.

The presence of multiple, differentially reactive functional groups allows for selective and sequential modifications, making 6-Chloro-5-methoxypyridin-2-amine an attractive starting material for the construction of diverse compound libraries, particularly in the pursuit of kinase inhibitors and other targeted therapies.

Physicochemical and Safety Data

A precise understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses and for ensuring the safety of laboratory personnel. The properties of 6-Chloro-5-methoxypyridin-2-amine, primarily available as its hydrochloride salt to enhance stability and handling, are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 886371-76-2 | |

| Synonym CAS (HCl Salt) | 1523618-38-3 | |

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.59 g/mol | |

| Appearance | Solid | |

| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=C(N=C(C=C1)N)Cl |

Safety Information:

As with any chemical reagent, proper handling and safety precautions are paramount. The hydrochloride salt of 6-Chloro-5-methoxypyridin-2-amine is classified as follows:

-

Hazard Class: Acute Toxicity (Oral), Category 4.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and utilize appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.

Strategic Synthesis of 6-Chloro-5-methoxypyridin-2-amine

Route 1: The Regioselective Chlorination Approach (A More Direct, but Challenging Path)

This approach is theoretically more atom-economical, commencing from the readily available 2-amino-5-methoxypyridine. The critical step is the regioselective chlorination at the C6 position.

Caption: A direct, but challenging, regioselective chlorination approach.

The primary challenge in this route is controlling the regioselectivity of the chlorination. The pyridine ring is activated by both the amino and methoxy groups, which can lead to a mixture of chlorinated products, complicating purification and significantly lowering the yield of the desired C6 isomer. Significant experimental optimization would be required to identify a suitable chlorinating agent (e.g., N-chlorosuccinimide) and reaction conditions to favor the desired product.

Route 2: The Stepwise Functionalization Approach (A More Robust and Predictable Pathway)

This multi-step, yet more reliable, approach offers greater control over the introduction of each functional group, leading to a higher probability of success and scalability. This route begins with a pre-functionalized pyridine, such as 2,6-dichloropyridine, and proceeds through a sequence of nitration, selective amination, methoxylation, and a final reduction of the nitro group. The key steps are well-supported by experimental data from analogous syntheses found in patent literature.

Caption: A robust, stepwise synthesis of the target molecule.

For researchers and drug development professionals requiring a reliable and scalable synthesis, Route 2 is the recommended course of action.

The following protocol is based on the principles of the stepwise functionalization approach and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2,6-Dichloropyridine

-

To a cooled (0 °C) solution of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise, maintaining the internal temperature below 10 °C.

-

Slowly add fuming nitric acid dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.

Step 2: Selective Amination

-

In a sealed pressure vessel, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).

-

Saturate the solution with ammonia gas at a low temperature or add a solution of ammonia in the solvent.

-

Heat the sealed vessel to a temperature typically ranging from 100-150 °C for 12-24 hours.

-

After cooling, vent the vessel, and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain 2-amino-6-chloro-3-nitropyridine.

Step 3: Methoxylation

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction, neutralize with an acid (e.g., acetic acid), and remove the methanol under reduced pressure.

-

Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield 2-amino-6-methoxy-3-nitropyridine.

Step 4: Reduction of the Nitro Group

-

Dissolve 2-amino-6-methoxy-3-nitropyridine in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as iron powder and ammonium chloride in water, or use catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture (if using iron) or stir at room temperature (for hydrogenation) until the reaction is complete.

-

Filter the reaction mixture (hot, if using iron, or through Celite for Pd/C) and concentrate the filtrate.

-

Purify the crude product by flash chromatography to yield 6-Chloro-5-methoxypyridin-2-amine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 6-Chloro-5-methoxypyridin-2-amine lies in its utility as a versatile synthetic intermediate. The differential reactivity of its functional groups can be exploited to build molecular complexity. Substituted pyridines are a prominent class of heterocycles in medicinal chemistry, and building blocks like this are instrumental in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.

Key Reactivity and Synthetic Utility

-

Cross-Coupling Reactions: The chlorine atom at the 6-position is susceptible to displacement via various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation). This allows for the introduction of a wide range of aryl, heteroaryl, and amine substituents.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituent, facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. This reaction is highly effective for introducing a diverse array of nitrogen, oxygen, and sulfur nucleophiles.

Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).

-

Modification of the Amino Group: The amino group at the 2-position can readily undergo a variety of transformations, including acylation, alkylation, and condensation reactions, to further elaborate the molecular scaffold.

The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. By strategically combining these reactions, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization, targeting signaling pathways crucial for cancer cell proliferation, such as the MAP kinase pathway.

Conclusion

6-Chloro-5-methoxypyridin-2-amine hydrochloride is a highly functionalized and versatile building block with significant potential in the synthesis of novel compounds for drug discovery. Its well-defined reactive sites allow for predictable and selective transformations, enabling the efficient construction of diverse molecular libraries. While the direct peer-reviewed literature on this specific compound is sparse, the synthetic routes and reaction protocols extrapolated from analogous systems provide a solid and reliable foundation for researchers to utilize this valuable intermediate in their synthetic endeavors. The strategic application of this building block will undoubtedly continue to contribute to the discovery of new and innovative therapeutics.

References

- An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: A Versatile Heterocyclic Building Block. BenchChem.

- A Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Applic

- A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. BenchChem.

- 6-Chloro-5-methoxypyridin-2-amine. BenchChem.

- Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine Hydrochloride: A Core Building Block for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal foundation for molecular design. 6-Chloro-5-methoxypyridin-2-amine hydrochloride emerges as a particularly valuable derivative within this class. Its strategic trifecta of functional groups—a reactive chlorine atom, a nucleophilic amino group, and a methoxy moiety—provides a versatile platform for constructing complex molecular architectures with high specificity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a Senior Application Scientist's perspective on the causality behind experimental choices, the compound's practical applications, and the robust synthetic strategies required for its utilization. The focus is on providing a self-validating system of information, grounded in authoritative sources, to empower researchers in their pursuit of novel therapeutics.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is the bedrock of its effective application in synthesis and screening. 6-Chloro-5-methoxypyridin-2-amine is primarily supplied and utilized as its hydrochloride salt to enhance stability and handling. The properties of both the salt and its free base are summarized below for comprehensive reference.

Table 1: Physicochemical Data

| Property | 6-Chloro-5-methoxypyridin-2-amine Hydrochloride | 6-Chloro-5-methoxypyridin-2-amine (Free Base) | Source(s) |

| Molecular Weight | 195.05 g/mol | 158.59 g/mol | |

| Molecular Formula | C₆H₈Cl₂N₂O | C₆H₇ClN₂O | |

| CAS Number | 1523618-38-3 | 886371-76-2 | |

| Appearance | Solid | Solid | |

| Purity | Typically ≥97% | - | |

| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N | XYRKDHDEOIXQCU-UHFFFAOYSA-N | |

| SMILES | COC1=C(N=C(C=C1)N)Cl | COC1=C(N=C(C=C1)N)Cl |

Note: Discrepancies in CAS numbers may exist between suppliers. The numbers provided are the most commonly cited in public databases.

The presence of the chloro and methoxy groups significantly influences the electronic landscape of the pyridine ring, impacting its reactivity and potential intermolecular interactions within a biological target.[1] The hydrochloride salt form improves the compound's solubility in certain solvents and its long-term stability.[2]

Synthesis Protocol: A Stepwise Functionalization Approach

While multiple synthetic routes can be conceptualized, a robust and predictable pathway is paramount for reproducible research and scalable production. The recommended strategy for synthesizing 6-Chloro-5-methoxypyridin-2-amine involves a multi-step functionalization starting from a readily available di-chlorinated pyridine. This approach, while longer than a theoretical regioselective chlorination, offers superior control over the introduction of each functional group, ensuring higher purity and yield.

The following workflow is adapted from established methodologies for analogous compounds and represents the most reliable path to the target molecule.

Caption: Stepwise synthesis of 6-Chloro-5-methoxypyridin-2-amine.

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

-

Rationale: This initial step introduces the nitro group, which serves as a precursor to the final amine and directs the subsequent nucleophilic substitutions. The use of a strong acid mixture is standard for aromatic nitration.

-

Procedure: To a mixture of concentrated sulfuric acid (250 ml) and fuming nitric acid (125 ml), add 2,6-dichloropyridine (100 g, 0.675 mol) portion-wise. The critical parameter here is temperature control; maintain the reaction below 40°C during the addition to prevent runaway reactions. Once the addition is complete, heat the mixture to 100-105°C for 5 hours. Cool the mixture to 50°C and carefully pour it into ice water. The precipitated solid is filtered, washed thoroughly with water, and dried to yield 2,6-dichloro-3-nitropyridine.

-

Expected Outcome: Yields are typically high, around 75%, with purity exceeding 99% by GC analysis.

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

-

Rationale: This step involves a selective nucleophilic aromatic substitution (SₙAr). The ammonia selectively displaces one chlorine atom. The position of displacement is activated by the electron-withdrawing nitro group.

-

Procedure: Dissolve 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 ml) at room temperature. Add a 25.0% aqueous ammonia solution (12.2 ml, 0.179 mol) and heat the mixture to 35-40°C for 2 hours. Cool the reaction to 20°C to allow for product crystallization. Filter the solid, wash with methanol, and dry.

Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

-

Rationale: This is another SₙAr reaction where the more reactive chlorine is displaced by the methoxide ion. This step introduces the methoxy group required in the final product.

-

Procedure: In a separate flask, prepare a solution of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 ml) and cool it to 15°C. Add the 2-amino-6-chloro-3-nitropyridine from the previous step while maintaining the temperature at 15°C. Allow the mixture to warm to 25-30°C and stir for 4-5 hours. Pour the reaction mixture into water and filter the precipitate. Wash with water and dry to yield 2-amino-6-methoxy-3-nitropyridine.

-

Expected Outcome: This step is generally efficient, with reported yields around 86.5% and purity of 99.0% (by HPLC).

Step 4: Synthesis of 6-Chloro-5-methoxypyridin-2-amine

-

Rationale: The final step is the reduction of the nitro group to an amine. Stannous chloride (SnCl₂) in hydrochloric acid is a classic and effective method for this transformation.

-

Procedure (Proposed Adaptation): Dissolve the nitro compound from Step 3 in concentrated hydrochloric acid. Add stannous chloride dihydrate and heat the solution to 35-40°C for 5-6 hours. The product, as its hydrochloride salt, will precipitate upon cooling. Isolate the final product by filtration.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted 2-aminopyridines are a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

The 6-Chloro-5-methoxypyridin-2-amine scaffold is exceptionally well-suited for this purpose. The 2-amino group can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine. The chlorine and methoxy groups at the 5- and 6-positions provide vectors for further chemical elaboration, allowing chemists to build out the molecule to achieve high potency and selectivity for the target kinase.[1]

Caption: Role of the scaffold in kinase inhibitor design.

This strategic positioning allows derivatives of 6-Chloro-5-methoxypyridin-2-amine to serve as potent inhibitors of critical cancer-related signaling pathways, such as the MAP kinase pathway.

Safety and Handling

As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety. The hydrochloride salt of 6-Chloro-5-methoxypyridin-2-amine is classified as acutely toxic if swallowed.

-

Hazard Class: Acute Toxicity (Oral), Category 4.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Hazard Statement: H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion

6-Chloro-5-methoxypyridin-2-amine hydrochloride is more than just a chemical compound; it is a strategic tool for the design and synthesis of next-generation therapeutics. Its pre-functionalized scaffold offers medicinal chemists a reliable and versatile starting point for creating complex molecules with tailored biological activity. The robust, stepwise synthesis provides a clear and scalable path for its production, while its demonstrated utility as a core for kinase inhibitors highlights its significant potential in oncology and beyond. By understanding its properties, synthesis, and applications, researchers can fully leverage this powerful building block in their drug discovery programs.

References

-

Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. ACS Publications. [Link]

-

2-Amino-5-methoxypyridine. PubChem. [Link]

-

SAFETY DATA SHEET - 3-Amino-6-chloro-5-methoxypyridine. Fisher Scientific. [Link]

- Process for preparing a 2-chloro-5-aminomethyl-pyridine.

-

2-Amino-5-chloropyridine - SAFETY DATA SHEET. CAT. [Link]

-

SAFETY DATA SHEET - 5-Amino-2-methoxypyridine. Acros Organics. [Link]

- Process for preparation of 2-amino-5-methyl-pyridine.

-

2-Chloro-5-methoxypyridin-3-amine. LookChem. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [Link]

Sources

6-Chloro-5-methoxypyridin-2-amine hydrochloride chemical properties

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine hydrochloride

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within medicinal and agrochemical research, the strategic design of molecular scaffolds is paramount. Substituted pyridines represent a privileged class of heterocycles, frequently appearing in the structures of approved pharmaceuticals. Within this class, 6-Chloro-5-methoxypyridin-2-amine has emerged as a highly valuable and versatile building block. Its utility is derived from a unique and strategic arrangement of three distinct functional groups: a reactive chlorine atom, a nucleophilic amino group, and an electron-donating methoxy moiety.

This specific substitution pattern provides a flexible platform for the construction of complex molecular architectures. The presence of multiple, differentially reactive sites allows for selective and sequential modifications, making it an exceptionally attractive starting material for generating compound libraries for drug discovery, lead optimization, and the development of novel agrochemicals. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity profile, and applications, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this important intermediate.

PART 1: Physicochemical and Safety Data

A precise understanding of a compound's physical properties and safety profile is a non-negotiable prerequisite for its use in a laboratory setting. The hydrochloride salt of 6-Chloro-5-methoxypyridin-2-amine is typically used to improve the compound's stability and handling characteristics.

Physicochemical Properties

The core physicochemical identifiers for 6-Chloro-5-methoxypyridin-2-amine and its hydrochloride salt are summarized below.

| Property | Value | Reference |

| Chemical Name | 6-Chloro-5-methoxypyridin-2-amine hydrochloride | [1] |

| CAS Number | 886371-76-2 | |

| Molecular Formula | C₆H₇ClN₂O · HCl | [1] |

| Molecular Weight | 195.04 g/mol | [2] |

| Appearance | Solid | |

| Canonical SMILES | COC1=C(N=C(C=C1)N)Cl.Cl | |

| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N |

Safety and Handling Information

As a chemical intermediate, 6-Chloro-5-methoxypyridin-2-amine hydrochloride must be handled with appropriate care. The following data is synthesized from available Safety Data Sheets (SDS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure safety showers and eyewash stations are readily accessible.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[4]

-

Handling Practices: Avoid dust formation.[3] Do not get in eyes, on skin, or on clothing.[3] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[3]

PART 2: Synthesis and Manufacturing

While a single, universally cited synthesis for 6-Chloro-5-methoxypyridin-2-amine is not prevalent in standard academic literature, robust and scalable routes can be designed based on well-established transformations of pyridine derivatives. The following multi-step pathway, starting from the commercially available 2-amino-6-chloropyridine, represents a logical and efficient approach suitable for scale-up.

Overall Synthetic Pathway

The proposed synthesis is a three-step process involving:

-

Nitration: Regioselective nitration of the starting material at the 5-position.

-

Reduction: Reduction of the newly introduced nitro group to an amine.

-

Diazotization & Methoxylation: Conversion of the resulting diamine to the final product via a Sandmeyer-type reaction.

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methoxypyridin-2-amine Hydrochloride

This guide provides a comprehensive technical overview of a robust and well-documented synthetic pathway for 6-Chloro-5-methoxypyridin-2-amine hydrochloride, a key building block in pharmaceutical research and development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a reliable and scalable synthesis.

Introduction: Strategic Importance of Substituted Pyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific arrangement of chloro, methoxy, and amino groups in 6-Chloro-5-methoxypyridin-2-amine makes it a versatile intermediate for introducing diverse functionalities and building complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide focuses on a stepwise functionalization approach, which offers superior control over regioselectivity and is supported by analogous syntheses in the patent literature, ensuring a higher probability of success.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to 6-Chloro-5-methoxypyridin-2-amine can be envisioned. A theoretically shorter path involves the direct regioselective chlorination of 2-amino-5-methoxypyridine. However, the selective chlorination of the C6 position in the presence of activating amino and methoxy groups is challenging and not well-documented for this specific substrate, posing a significant risk of byproduct formation and low yields.

In contrast, a multi-step "Stepwise Functionalization Approach" starting from a di-substituted pyridine offers a more predictable and controllable synthesis. This guide details a recommended pathway commencing with 2,6-dichloropyridine, which proceeds through a sequence of nitration, selective amination, methoxylation, and final reduction. This route is well-precedented for similar substrates, making it a more robust and scalable option for researchers and drug development professionals.

The Recommended Synthetic Pathway: A Stepwise Functionalization Approach

The preferred synthetic route for 6-Chloro-5-methoxypyridin-2-amine is a four-step process starting from 2,6-dichloropyridine. This pathway is adapted from the synthesis of a structurally related compound, 2,3-diamino-6-methoxypyridine, as detailed in US Patent 7,256,295 B2.[1]

Overall Reaction Scheme

Caption: A generalized experimental workflow for the stepwise synthesis.

Conclusion: A Reliable Path to a Key Intermediate

The stepwise functionalization approach starting from 2,6-dichloropyridine represents a robust and predictable method for the synthesis of 6-Chloro-5-methoxypyridin-2-amine hydrochloride. Each step in this sequence is well-precedented for analogous substrates, offering a high probability of success and scalability. For researchers and drug development professionals requiring a reliable source of this valuable building block, this synthetic route provides a solid foundation for practical implementation.

References

- BenchChem. An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: A Versatile Heterocyclic Building Block.

- BenchChem. A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.

- BenchChem. Synthesis of 6-Chloro-5-methoxypyridin-2-amine: An Application Note and Detailed Protocol.

- BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-methoxypyridin-2-amine.

- BenchChem. A Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Applications in Research.

- BenchChem. An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine.

- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. US20060080790A1.

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 6-Chloro-5-methoxypyridin-2-amine: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of 6-Chloro-5-methoxypyridin-2-amine in Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly in the realm of oncology, the strategic design and synthesis of heterocyclic scaffolds are of paramount importance. Substituted pyridines are a cornerstone of medicinal chemistry, frequently appearing in the structures of numerous approved drugs. Among these, 6-Chloro-5-methoxypyridin-2-amine has emerged as a highly valuable and versatile building block. Its unique trifunctional substitution pattern—a reactive chlorine atom, a nucleophilic amino group, and an electron-donating methoxy group—provides a rich platform for the synthesis of complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides an in-depth technical overview of a robust and regioselective synthetic route to 6-Chloro-5-methoxypyridin-2-amine. We will delve into the causality behind the experimental choices, offering field-proven insights to ensure reproducibility and scalability. The primary application of this key intermediate lies in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The pyridine core of 6-Chloro-5-methoxypyridin-2-amine can effectively mimic the hinge-binding region of ATP in the active site of kinases, making it an ideal starting point for the development of potent and selective inhibitors of critical signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.

Strategic Approach to Synthesis: A Multi-Step Regioselective Pathway

While several synthetic routes to 6-Chloro-5-methoxypyridin-2-amine can be envisaged, a multi-step approach commencing from the readily available 2-amino-6-chloropyridine offers a highly controlled and regioselective pathway. This strategy ensures the precise installation of the desired functional groups, minimizing the formation of isomeric impurities and facilitating purification. An alternative, more direct approach involving the regioselective chlorination of 2-amino-5-methoxypyridine is theoretically more atom-economical but presents significant challenges in controlling the position of chlorination. Therefore, the stepwise functionalization approach is the more robust and predictable method for reliable synthesis.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic route to 6-Chloro-5-methoxypyridin-2-amine.

Part 1: Regioselective Nitration of 2-Amino-6-chloropyridine

The initial step involves the regioselective nitration of 2-amino-6-chloropyridine to introduce a nitro group at the 5-position. The regioselectivity of this reaction is governed by the directing effects of the substituents on the pyridine ring. The amino group at the 2-position is a strong activating group and an ortho-, para-director. The chloro group at the 6-position is a deactivating group and also an ortho-, para-director. The concerted directing effect of both groups favors electrophilic substitution at the 5-position.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-5-nitropyridine

-

Materials:

-

2-Amino-6-chloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-amino-6-chloropyridine portion-wise to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

The precipitated yellow solid, 2-amino-6-chloro-5-nitropyridine, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the desired product.

-

-

Self-Validation: The purity of the product can be assessed by melting point determination and confirmed by ¹H NMR and Mass Spectrometry.

Part 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 2-amino-6-chloro-5-nitropyridine to an amino group, yielding 2,5-diamino-6-chloropyridine. This is a standard transformation in organic synthesis, and several reducing agents can be employed. A common and effective method is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.

Experimental Protocol: Synthesis of 2,5-Diamino-6-chloropyridine

-

Materials:

-

2-Amino-6-chloro-5-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

Suspend 2-amino-6-chloro-5-nitropyridine in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

The resulting mixture is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,5-diamino-6-chloropyridine.

-

-

Self-Validation: The structure of the diamine can be confirmed by ¹H NMR, where the disappearance of the nitro group and the appearance of a new amino group signal will be evident, and by Mass Spectrometry.

Part 3: Diazotization and Sandmeyer-Type Methoxylation

This final step is the most critical for achieving the target molecule. It involves the selective diazotization of the 5-amino group of 2,5-diamino-6-chloropyridine, followed by a Sandmeyer-type reaction to replace the diazonium group with a methoxy group. The selectivity for the 5-amino group over the 2-amino group is due to the greater nucleophilicity of the 5-amino group, which is less sterically hindered and less deactivated by the ring nitrogen.

Experimental Protocol: Synthesis of 6-Chloro-5-methoxypyridin-2-amine

-

Materials:

-

2,5-Diamino-6-chloropyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol (MeOH)

-

Copper(I) oxide (Cu₂O) or other copper catalyst (optional, but can improve yield)

-

Sodium bicarbonate solution

-

Dichloromethane

-

-

Procedure:

-

Dissolve 2,5-diamino-6-chloropyridine in methanol in a round-bottom flask and cool the solution to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution.

-

In a separate beaker, prepare a solution of sodium nitrite in a small amount of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt.

-

In a separate flask, heat methanol to reflux. A catalytic amount of copper(I) oxide can be added to the hot methanol.

-

Slowly and carefully add the cold diazonium salt solution to the hot methanol. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to heat the mixture at reflux for 1-2 hours, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 6-Chloro-5-methoxypyridin-2-amine.

-

-

Self-Validation: The final product should be characterized thoroughly by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |

| 6-Chloro-5-methoxypyridin-2-amine | C₆H₇ClN₂O | 158.59 | ~7.4 (d, 1H), ~6.4 (d, 1H), ~4.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) | ~150, ~145, ~138, ~120, ~108, ~56 (OCH₃) |

Visualization of the Experimental Workflow

Caption: Detailed experimental workflow for the synthesis of the target molecule.

Conclusion: A Reliable Pathway to a High-Value Intermediate

The multi-step synthetic route commencing from 2-amino-6-chloropyridine provides a robust and regioselective method for the preparation of 6-Chloro-5-methoxypyridin-2-amine. Each step in this sequence is based on well-established and predictable chemical transformations, offering a high probability of success and scalability for researchers and drug development professionals. The detailed experimental protocols and the rationale behind the synthetic strategy outlined in this guide are intended to provide a solid foundation for the practical implementation of this synthesis. The availability of this key intermediate through a reliable synthetic pathway will undoubtedly continue to fuel the discovery and development of novel kinase inhibitors and other important therapeutic agents.

References

The Strategic Synthesis of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Significance of the Aminopyridine Scaffold

Substituted aminopyridines represent a cornerstone of modern medicinal chemistry. These privileged structures are not merely synthetic curiosities; they are integral components of numerous clinically successful therapeutics, acting as key pharmacophores that drive biological activity.[1] Their unique electronic properties, hydrogen bonding capabilities, and ability to serve as versatile synthetic handles have cemented their importance in the design of novel kinase inhibitors, central nervous system agents, and a host of other drug candidates.[2][3] This guide provides an in-depth exploration of the discovery and synthesis of substituted aminopyridine intermediates, offering a critical perspective on both classical and contemporary methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Navigating the Synthetic Landscape: A Tale of Two Approaches

The synthesis of substituted aminopyridines can be broadly categorized into two main strategies: classical, often harsh, methodologies and modern, transition-metal-catalyzed cross-coupling reactions. The choice of approach is dictated by factors such as substrate scope, functional group tolerance, desired substitution pattern, and scalability.

The Classical Cornerstones: Chichibabin and Ullmann Reactions

First reported by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of the pyridine ring, typically at the 2-position, using sodium amide (NaNH₂).[4] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion attacks the electron-deficient pyridine ring.[4]

Mechanism of the Chichibabin Reaction The reaction begins with the nucleophilic attack of the amide ion at the C2 position of the pyridine ring, forming a σ-complex (Meisenheimer adduct). This is followed by the elimination of a hydride ion, which then reacts with a proton source (often water during workup) to liberate hydrogen gas and furnish the sodium salt of the aminopyridine. Subsequent neutralization yields the final product.

Experimental Protocol: Classical Chichibabin Amination of Pyridine

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Saturated ammonium chloride solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).

-

Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene or xylene to the flask. Begin stirring and then add pyridine (1.0 equivalent) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide. Subsequently, add a saturated solution of ammonium chloride to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-aminopyridine can be purified by recrystallization or column chromatography.

Note: The Chichibabin reaction is often limited by its harsh conditions and lack of functional group tolerance. However, it remains a cost-effective method for the synthesis of simple aminopyridines. A variation of this reaction can be used for the synthesis of 2,6-diaminopyridine by adjusting the stoichiometry of sodium amide.[5]

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] While traditionally requiring high temperatures and stoichiometric amounts of copper, modern variations have been developed that utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[7][8]

Mechanism of the Ullmann Condensation The generally accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine. Deprotonation by a base generates a copper-amido intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

Experimental Protocol: Copper-Catalyzed Amination of 2-Chloropyridine with Aniline

Materials:

-

2-Chloropyridine

-

Aniline

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add CuI (5 mol%), the ligand (10 mol%), and K₂CO₃ (2.0 equivalents) to a Schlenk tube.

-

Reagent Addition: Add 2-chloropyridine (1.0 equivalent) and aniline (1.2 equivalents) to the tube, followed by anhydrous DMF.

-

Reaction: Seal the tube and heat the reaction mixture at 100-120°C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Modern Era: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including substituted aminopyridines.[9] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to classical methods.[10][11]

Mechanism of the Buchwald-Hartwig Amination The catalytic cycle typically begins with the oxidative addition of the halopyridine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Amination of 2-Bromopyridine with a Primary Amine

Materials:

-

2-Bromopyridine

-

Primary amine

-

Pd₂(dba)₃ (palladium source)

-

A suitable phosphine ligand (e.g., RuPhos)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (base)

-

Anhydrous toluene

-

Schlenk tube or microwave vial

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 2-bromopyridine (1.0 equivalent), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk tube.

-

Reagent Addition: Add anhydrous toluene, followed by the primary amine (1.2 equivalents) and then LiHMDS (2.5 equivalents).

-

Reaction: Seal the tube and heat the reaction mixture at 80-100°C with stirring for 12-16 hours. The reaction can often be accelerated using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Substituted Aminopyridines in Action: Case Studies in Drug Discovery

The versatility of the aminopyridine scaffold is evident in its presence in numerous marketed drugs and clinical candidates.

Abiraterone: A Landmark in Prostate Cancer Therapy

Abiraterone acetate is a key therapeutic for the treatment of castration-resistant prostate cancer.[12][13] Its synthesis involves a crucial cross-coupling step to introduce the pyridine ring. The overall synthesis starts from dehydroepiandrosterone-3-acetate.[12]

Kinase Inhibitors: A Privileged Scaffold

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site.[2] For example, a fragment library based on 3-aminopyridin-2-one was synthesized to identify inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy.[2] The synthesis of these fragments often involves a Suzuki cross-coupling to introduce various substituents at the C5-position of the aminopyridine core.[2]

Characterization of Substituted Aminopyridine Intermediates

The unambiguous characterization of synthesized intermediates is paramount. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data for Representative Aminopyridines

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |

| 2-Amino-5-methylpyridine | 7.88 (s, 1H), 7.22 (d, 1H), 6.41 (d, 1H), 4.46 (br s, 2H), 2.16 (s, 3H)[14] | 156.4, 148.2, 138.6, 128.9, 108.2, 17.2 | 3450, 3300 (N-H str), 1620 (C=C str) | 108 (M⁺)[14] |

| 2-Amino-3-nitropyridine | 8.38 (dd, 1H), 7.87 (dd, 1H), 6.74 (dd, 1H) (in DMSO-d₆)[15] | 154.2, 151.8, 133.6, 118.9, 114.5 | 3400, 3280 (N-H str), 1580, 1340 (NO₂ str) | 140.3 (M+H)⁺[15] |

Note: Chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the pyridine ring.

Conclusion and Future Perspectives

The synthesis of substituted aminopyridines has evolved significantly, with modern catalytic methods offering unprecedented efficiency and functional group tolerance. However, classical methods like the Chichibabin and Ullmann reactions still hold value for specific applications, particularly in large-scale synthesis where cost is a primary driver. As our understanding of disease biology deepens, the demand for novel, highly functionalized aminopyridine intermediates will undoubtedly continue to grow. The strategic application of the synthetic methodologies outlined in this guide will be crucial for the successful discovery and development of the next generation of aminopyridine-based therapeutics.

References

-

A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (2015). ResearchGate. [Link]

- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (1982).

-

Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. (2024). ACS Omega. [Link]

-

N-(2-Aminopyridin-3-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. (n.d.). National Institutes of Health. [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). National Institutes of Health. [Link]

-

Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2013). RSC Publishing. [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). MIT Open Access Articles. [Link]

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

-

Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. (2024). ACS Publications. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. [Link]

- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (1982).

-

N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. (n.d.). MDPI. [Link]

-

Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. [Link]

- Process and intermediates for the preparation of abiraterone acetate. (2014).

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. [Link]

-

SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. (n.d.). HETEROCYCLES. [Link]

-

Palladium-catalysed amination of halopyridines on a KF-alumina surface. (n.d.). NBU-IR. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). National Institutes of Health. [Link]

-

4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate. (n.d.). eCrystals. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). ResearchGate. [Link]

-

Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.). National Center for Biotechnology Information. [Link]

- Production of 2,6-diamino-pyridine. (n.d.).

-

Research on the synthesis and characterization of abiraterone acetate. (n.d.). Bulgarian Chemical Communications. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

-

CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. (2020). ACS Publications. [Link]

-

Synthesis of 2-aminoBODIPYs by palladium catalysed amination. (2025). ResearchGate. [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). National Center for Biotechnology Information. [Link]

-

3-Nitropyridin-2-ylamine. (n.d.). PubChem. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.). ResearchGate. [Link]

-

4-amino-N-(pyrimidin-4-yl)benzenesulfonamide. (n.d.). LookChem. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Open Access Journals. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]

role of 6-Chloro-5-methoxypyridin-2-amine in medicinal chemistry

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: A Core Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, substituted pyridines are a particularly prominent class, revered for their ability to engage in specific, high-affinity interactions with biological targets. 6-Chloro-5-methoxypyridin-2-amine has emerged as a particularly valuable heterocyclic building block for medicinal chemists. Its strategic and differential functionalization—featuring a reactive chlorine atom, a nucleophilic amino group, and an electron-donating methoxy moiety—provides a versatile and powerful platform for the synthesis of complex molecular architectures.

This guide offers a comprehensive technical overview of 6-Chloro-5-methoxypyridin-2-amine, delving into its synthesis, chemical reactivity, and pivotal role in the development of biologically active compounds. The discussion is framed from the perspective of applied medicinal chemistry, emphasizing the causality behind synthetic choices and the strategic application of this scaffold in constructing novel therapeutic agents, particularly within the domain of kinase inhibition.[1]

Physicochemical and Structural Data

The foundational properties of 6-Chloro-5-methoxypyridin-2-amine are essential for its application in synthesis and drug design. These identifiers and properties are summarized below. The compound is a substituted pyridine derivative whose unique arrangement of functional groups makes it a valuable intermediate for synthesizing complex organic molecules with potential biological activity.

| Property | Value | Reference(s) |

| CAS Number | 886371-76-2 | |

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.59 g/mol | |

| Appearance | Solid | |

| Canonical SMILES | COC1=C(N=C(C=C1)N)Cl | |

| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N | |

| Purity | Typically ≥95-97% | |

| Storage | 2-8°C |

Strategic Synthesis: A Robust and Scalable Approach

The synthesis of 6-Chloro-5-methoxypyridin-2-amine is not trivial, and direct, single-step methods are not well-documented in the literature. A robust and predictable pathway is paramount for its reliable supply in drug development programs. While a direct regioselective chlorination of 2-amino-5-methoxypyridine presents a shorter theoretical route, it is experimentally challenging and lacks precedent. Therefore, a more controlled, multi-step functionalization approach is the preferred and more established method.

The most reliable route commences with a readily available, pre-functionalized pyridine, such as 2-amino-6-chloropyridine. This strategy involves a sequence of nitration, reduction, and a Sandmeyer-type methoxylation, affording excellent control over the introduction of each functional group and ensuring high purity of the final product.

Detailed Experimental Protocol: Stepwise Functionalization

The following protocol details a scalable synthesis adapted from established procedures for analogous compounds.

Step 1: Synthesis of 6-Chloro-5-nitropyridin-2-amine

This initial step involves the selective nitration of 2-amino-6-chloropyridine. The directing effects of the amino and chloro groups favor the introduction of the nitro group at the C5 position.

-

Reaction Setup: To a cooled (0-5°C) flask containing concentrated sulfuric acid, add 2-amino-6-chloropyridine portion-wise, ensuring the temperature does not exceed 10°C.

-

Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.

-

Reaction Monitoring: Stir the mixture at 0-5°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 6-Chloro-5-nitropyridin-2-amine.

Step 2: Synthesis of 6-Chloro-pyridine-2,5-diamine

The nitro group is selectively reduced to an amine. Common methods include catalytic hydrogenation or reduction with a metal salt like stannous chloride.

-

Reaction Setup: Suspend 6-Chloro-5-nitropyridin-2-amine in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent (e.g., stannous chloride dihydrate in concentrated HCl, or H₂ gas with a Palladium-on-carbon catalyst).

-

Reaction Monitoring: Heat the mixture if necessary and monitor for the disappearance of the starting material by TLC or HPLC.

-

Work-up: After cooling, neutralize the reaction mixture. If using a metal reductant, filter to remove metal salts.

-

Extraction & Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-Chloro-pyridine-2,5-diamine.

Step 3: Synthesis of 6-Chloro-5-methoxypyridin-2-amine

This final step utilizes a Sandmeyer-type reaction where the newly formed amino group at C5 is converted into a methoxy group via a diazonium salt intermediate.

-

Diazotization: Dissolve 6-Chloro-pyridine-2,5-diamine in an acidic aqueous solution (e.g., H₂SO₄/water) and cool to 0°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Methoxylation: In a separate flask, heat methanol to reflux. Carefully add the cold diazonium salt solution to the hot methanol. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Continue heating for a period to ensure complete conversion.

-

Work-up and Purification: Cool the reaction mixture and neutralize it. Extract the product with an organic solvent. The crude product is then purified by flash column chromatography to yield the final, high-purity 6-Chloro-5-methoxypyridin-2-amine.

Reactivity and Application as a Synthetic Hub

The synthetic utility of 6-Chloro-5-methoxypyridin-2-amine stems directly from the differential reactivity of its functional groups, allowing it to serve as a versatile scaffold for building molecular diversity.

-

C6-Chloro Group: This position is the primary site for introducing molecular complexity. The chlorine atom is an excellent leaving group, susceptible to displacement via two powerful reaction classes:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, facilitates SNAr reactions. This allows for the straightforward introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, providing rapid access to diverse libraries of substituted pyridines.

-

Cross-Coupling Reactions: The chloro group is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.

-

-

C2-Amino Group: The primary amine at the 2-position is a versatile nucleophile and can be readily modified through standard transformations such as acylation, alkylation, sulfonylation, and condensation reactions. This allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can form key interactions with a biological target.

Central Role in Kinase Inhibitor Design

Substituted pyridine and pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, particularly in the design of kinase inhibitors, due to their ability to mimic the hinge-binding interactions of the adenosine moiety of ATP.[2] Kinases are a critical class of drug targets in oncology and inflammation, and their dysregulation is a hallmark of many diseases.[3]

The 6-Chloro-5-methoxypyridin-2-amine core is ideally suited for this role. The 2-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, effectively chelating the "hinge region" of the kinase ATP-binding pocket. The substituents at the C5 and C6 positions, introduced from the versatile chloro-handle, can then be elaborated to occupy adjacent pockets, thereby conferring potency and selectivity.

Derivatives of this building block can be developed into inhibitors of critical signaling pathways, such as the MAP kinase pathway, which are essential for cancer cell proliferation. The ability to rapidly generate diverse libraries from this single intermediate makes it an invaluable tool for lead discovery and optimization campaigns aimed at developing novel kinase inhibitors.[1]

Conclusion

6-Chloro-5-methoxypyridin-2-amine is far more than a simple chemical intermediate; it is a highly functionalized and strategically designed building block with significant and proven potential in medicinal chemistry. Its well-defined and differentially reactive sites enable predictable and selective transformations, facilitating the efficient construction of complex molecular libraries. The robust, multi-step synthesis ensures a reliable supply for research and development. For scientists and professionals in drug discovery, this aminopyridine scaffold represents a core platform for the rational design of next-generation therapeutics, particularly potent and selective kinase inhibitors.

References

Sources

- 1. 6-Chloro-5-methoxypyridin-2-amine [myskinrecipes.com]

- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 6-Chloro-5-methoxypyridin-2-amine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy. A recurring and highly successful structural motif found in many of these inhibitors is the 2-aminopyridine core.[1][2][3] This scaffold is exceptionally effective at forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of the native adenine moiety of ATP. This interaction provides a strong anchoring point for the inhibitor, forming the basis for potent and often selective kinase inhibition.

6-Chloro-5-methoxypyridin-2-amine hydrochloride has emerged as a particularly valuable and versatile building block for the synthesis of these targeted agents. Its strategic trifunctionalization offers a robust platform for synthetic elaboration:

-

The 2-amino group provides the essential hinge-binding element.

-

The 6-chloro substituent serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the solvent-front region of the ATP pocket.

-

The 5-methoxy group modulates the electronic properties of the pyridine ring and can provide additional steric and electronic interactions within the active site to enhance potency and selectivity.

This guide provides an in-depth protocol for leveraging this key intermediate in the synthesis of advanced kinase inhibitor precursors, focusing on the robust and widely applicable Buchwald-Hartwig amination reaction.[4][5]

The PI3K/AKT Signaling Pathway: A Key Target

Many kinase inhibitors derived from aminopyridine scaffolds target critical nodes in cell survival and proliferation pathways. A prime example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. The kinase AKT is a central node in this pathway, and its inhibition is a validated therapeutic strategy.[6] The inhibitor Capivasertib (AZD5363) is a potent, ATP-competitive pan-AKT inhibitor that exemplifies the clinical success of targeting this pathway.[6][7][8] The protocols described herein provide a direct route to building the core structures necessary for developing such inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival.

Synthetic Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[4] It is one of the most powerful and versatile methods in modern medicinal chemistry for constructing the arylamine moieties central to many kinase inhibitors.[5] This reaction is superior to classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic nature of the aryl halide.[5]

Caption: Experimental workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of an N-Aryl-5-methoxypyridin-2,6-diamine Core

This protocol details the coupling of 6-Chloro-5-methoxypyridin-2-amine with a representative amine, aniline.

4.1. Principle and Rationale

The reaction mechanism involves a catalytic cycle initiated by the oxidative addition of the C-Cl bond to a Pd(0) complex.[4] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; these ligands stabilize the palladium center, promote the reductive elimination step, and prevent the formation of inactive catalyst species, thereby increasing reaction efficiency and substrate scope.[9] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.[10] The entire process is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

4.2. Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| 6-Chloro-5-methoxypyridin-2-amine hydrochloride | 1523618-38-3 | 195.05 | Starting Material (adjust for HCl salt) |

| Aniline | 62-53-3 | 93.13 | Coupling Partner (1.2 equivalents) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium Source (1.5 mol%) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | Ligand (3.3 mol%) |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base (2.1 equivalents) |

| Toluene, Anhydrous | 108-88-3 | 92.14 | Reaction Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography |

| Hexanes | 110-54-3 | 86.18 | For chromatography |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | N/A | N/A | For workup |

| Brine | N/A | N/A | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

4.3. Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Chloro-5-methoxypyridin-2-amine hydrochloride (1.0 eq.), sodium tert-butoxide (2.1 eq.), and XPhos (0.033 eq.).

-

Scientist's Note: The hydrochloride salt of the starting material will react with one equivalent of the base. The total base added accounts for this initial neutralization plus the amount required for the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[5]

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the resulting suspension for 5 minutes. Then, add Pd₂(dba)₃ (0.015 eq.) followed by aniline (1.2 eq.) via syringe.

-

Rationale: Adding the palladium source last ensures the ligand is present to stabilize it as it dissolves, preventing decomposition. Aniline is often a liquid and can be added directly.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. A typical TLC mobile phase would be 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.

-

-

Workup and Extraction: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (approx. 10 volumes) and carefully quench with water.

-

Caution: The quenching of excess NaOtBu can be exothermic. Add water slowly.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

-

Purpose: The NaHCO₃ wash removes any acidic impurities, and the brine wash helps to break up emulsions and remove bulk water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.4. Purification and Characterization

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of 10% to 60% ethyl acetate in hexanes is typically effective for eluting the desired product.

-

Technique: Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-phenyl-5-methoxypyridin-2,6-diamine as a solid.

-

-

Characterization: The identity and purity of the final compound should be confirmed by:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

HPLC: To determine the purity of the final product.

-

References

-